Benzetimide hydrochloride
Overview
Description
Benzetimide Hydrochloride is a muscarinic acetylcholine receptor antagonist that has been used to treat neuroleptic-induced parkinsonism . It is the hydrochloride salt form of benzetimide, a compound known for its strong central and peripheral anticholinergic effects . The molecular formula of this compound is C23H27ClN2O2, and it has a molecular weight of 398.93 g/mol .
Mechanism of Action
Target of Action
Benzetimide hydrochloride primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as a muscarinic antagonist . This interaction with its targets leads to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a muscarinic antagonist, this compound can influence these pathways and their downstream effects, potentially altering neurotransmission and other related physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of muscarinic acetylcholine receptors, which can lead to changes in neurotransmission and other physiological processes . It has been used to treat neuroleptic-induced parkinsonism , indicating its potential effects on motor function and related neurological processes.
Biochemical Analysis
Biochemical Properties
Benzetimide hydrochloride interacts primarily with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various cellular responses to the neurotransmitter acetylcholine. By binding to these receptors, this compound inhibits their activation, thereby modulating neurotransmission and reducing symptoms associated with excessive cholinergic activity . The compound’s interaction with mAChRs is characterized by its high affinity and specificity, making it an effective antagonist in biochemical reactions.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those involved in the nervous system. By inhibiting muscarinic acetylcholine receptors, it reduces the excitatory effects of acetylcholine on neurons, leading to decreased neuronal firing and modulation of neurotransmitter release. This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, as well as impact metabolic pathways related to energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing cellular function. The compound’s ability to inhibit receptor activation and enzyme activity underlies its therapeutic effects in conditions like neuroleptic-induced parkinsonism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that this compound can maintain its efficacy in reducing cholinergic activity, but prolonged exposure may lead to adaptive changes in cellular function. For example, cells may upregulate the expression of muscarinic receptors or other compensatory mechanisms to counteract the inhibitory effects of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces cholinergic activity without causing significant adverse effects. At higher doses, this compound can induce toxic effects, such as excessive inhibition of neurotransmission, leading to symptoms like sedation, impaired motor function, and autonomic dysregulation. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, and choline acetyltransferase, which synthesizes acetylcholine. By modulating the activity of these enzymes, this compound can influence the levels of acetylcholine and other metabolites in the nervous system. This can affect metabolic flux and the overall balance of neurotransmitter activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as lipid solubility, binding affinity, and the presence of specific transporters. These factors determine its localization and concentration within different tissues .
Subcellular Localization
This compound is primarily localized in cellular compartments where muscarinic acetylcholine receptors are abundant, such as the plasma membrane and certain intracellular organelles. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments, enhancing its efficacy and specificity in modulating cholinergic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzetimide Hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-4-piperidone with phenylacetic acid, followed by cyclization and subsequent conversion to the hydrochloride salt . The reaction typically involves the use of solvents such as ethanol and dichloromethane, and the reaction mixture is stirred for several hours at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzetimide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzetimide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving muscarinic acetylcholine receptors.
Biology: It is employed in research on neuroleptic-induced parkinsonism and other neurological disorders.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions like parkinsonism.
Industry: It is used in the development of new anticholinergic drugs and other pharmaceutical applications
Comparison with Similar Compounds
Dexetimide: The (-)-enantimorph of benzetimide, also used as a muscarinic antagonist.
Dioxatrine: Another muscarinic antagonist with similar properties.
Uniqueness: Benzetimide Hydrochloride is unique due to its specific binding affinity and selectivity for muscarinic acetylcholine receptors. Its strong central and peripheral anticholinergic effects make it particularly effective in treating neuroleptic-induced parkinsonism .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320322 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5633-14-7 | |
Record name | Benzetimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzetimide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZETIMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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